BenchChemオンラインストアへようこそ!

1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

Salt selection Aqueous solubility Solid-state handling

1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a synthetic ethanamine derivative featuring a phenyl group and a tetrahydropyran (oxane) moiety connected via an ethylamine linker. Its IUPAC name is 2-(oxan-4-yl)-1-phenylethanamine hydrochloride, with molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol.

Molecular Formula C13H20ClNO
Molecular Weight 241.76
CAS No. 2197061-56-4
Cat. No. B2689836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
CAS2197061-56-4
Molecular FormulaC13H20ClNO
Molecular Weight241.76
Structural Identifiers
SMILESC1COCCC1CC(C2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H19NO.ClH/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11;/h1-5,11,13H,6-10,14H2;1H
InChIKeyUZZRSOXAYSZSCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (CAS 2197061-56-4): Procurement-Relevant Compound Class and Identity


1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a synthetic ethanamine derivative featuring a phenyl group and a tetrahydropyran (oxane) moiety connected via an ethylamine linker . Its IUPAC name is 2-(oxan-4-yl)-1-phenylethanamine hydrochloride, with molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol [1]. The compound is supplied as a solid hydrochloride salt, typically requiring storage at 2–8°C in sealed, dry conditions . It is classified as a research chemical for laboratory use only, serving as a building block or intermediate in medicinal chemistry programs, particularly in the development of neurokinin-1 (NK-1) receptor antagonists and other central nervous system-targeted agents [2].

Why 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride Cannot Be Replaced by Generic In-Class Analogs


Compounds within the tetrahydropyran-ethanamine class exhibit significant variation in steric bulk, ring substitution pattern, and resulting physicochemical properties that directly impact receptor binding, solubility, and metabolic stability [1]. The target compound's unsubstituted tetrahydropyran ring at the 4-position creates a specific spatial orientation between the phenyl group and the oxygen heterocycle that is absent in dimethyl-substituted analogs such as 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine (CAS 126317-99-5) . Furthermore, the hydrochloride salt form (CAS 2197061-56-4) delivers distinct aqueous solubility and handling characteristics compared to the free base (CAS 1247055-75-9), with hydrogen bond donor count increasing from 1 to 2 and molecular weight shifting from 205.30 to 241.76 g/mol [2]. These structural differences preclude simple interchangeability in synthesis, assay development, or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (2197061-56-4)


Hydrochloride Salt vs Free Base: Solubility and Handling Differentiation for Procurement Selection

The hydrochloride salt (CAS 2197061-56-4) provides a hydrogen bond donor count of 2 compared to 1 for the free base (CAS 1247055-75-9), and a molecular weight of 241.76 g/mol compared to 205.30 g/mol, directly impacting aqueous solubility and solid-state stability [1]. The free base has a computed XLogP3-AA of 1.8, indicating moderate lipophilicity; salt formation with HCl predictably enhances aqueous solubility, making the hydrochloride the preferred form for aqueous assay preparation [2].

Salt selection Aqueous solubility Solid-state handling Medicinal chemistry

Purity Profile Differentiation Among Commercial Suppliers: 98% vs 95% Baseline

Commercially available batches of 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride are offered at two distinct purity tiers: 98% (Leyan, catalog 1696246) and 95% (Sigma-Aldrich/AABlocks, catalog AABH9A95D1B2; Fluorochem, catalog F476632) . The 98% grade provides a 3-percentage-point reduction in total impurities compared to the 95% grade, which is particularly relevant for applications where trace impurities may interfere with sensitive biological assays or catalytic reactions.

Chemical purity Supplier qualification Analytical quality control Procurement specification

Steric and Conformational Differentiation from 2,2-Dimethyl-Substituted Analog

The target compound lacks the geminal dimethyl substitution at the tetrahydropyran 2-position present in the analog 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine (CAS 126317-99-5) . This structural difference results in a lower molecular weight (241.76 vs 269.81 g/mol for the dimethyl analog hydrochloride) and reduced steric bulk around the oxygen heterocycle. The topological polar surface area (tPSA) of the target compound is 35.3 Ų; the dimethyl analog is expected to have a comparable or slightly lower tPSA due to increased hydrophobicity [1].

Steric bulk Ligand-receptor fit Conformational analysis Structure-activity relationship

Tetrahydropyran vs Piperidine Bioisostere: Predicted CNS Permeability Advantage

The tetrahydropyran oxygen in the target compound serves as a bioisosteric replacement for the piperidine nitrogen found in many CNS-active phenylethanamine derivatives. The computed tPSA of 35.3 Ų and XLogP3-AA of approximately 1.8 (based on free base) place this compound within the favorable CNS drug space (tPSA < 90 Ų, logP 1–4) [1]. In contrast, a hypothetical piperidine analog would carry an additional hydrogen bond donor (NH) and a basic amine, increasing tPSA beyond 40 Ų and potentially reducing passive BBB permeability. Patent literature explicitly notes that tetrahydropyranyl amines demonstrate enhanced blood-brain barrier penetration relative to piperazine analogs .

Blood-brain barrier penetration Bioisosterism CNS drug design Physicochemical profiling

Research and Industrial Application Scenarios for 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (2197061-56-4)


NK-1 Receptor Antagonist Lead Optimization Programs

The tetrahydropyran-ethanamine scaffold is a core motif in multiple patented NK-1 receptor antagonist series developed by Merck Sharp & Dohme for the treatment of depression, anxiety, pain, and migraine [1]. The target compound serves as a key intermediate or structural building block for constructing more elaborate NK-1 antagonists through N-alkylation or reductive amination at the primary amine. Its unsubstituted tetrahydropyran ring allows chemists to probe the steric requirements of the NK-1 binding pocket without the confounding effects of additional ring substituents present in analogs such as the 2,2-dimethyl variant.

CNS Drug Discovery: BBB-Penetrant Probe Synthesis

The computed physicochemical profile (tPSA 35.3 Ų, logP ≈ 1.8, HBD = 2) of this compound positions it within established oral CNS drug space guidelines [1]. The tetrahydropyran oxygen provides polarity without introducing the basic nitrogen of piperidine bioisosteres, reducing P-glycoprotein (P-gp) efflux liability. Researchers developing CNS-penetrant chemical probes should preferentially source the hydrochloride salt for its reliable aqueous solubility in in vitro assay media [2].

Sigma-1 and Sigma-2 Receptor Ligand SAR Studies

Phenylalkylamine derivatives with tetrahydropyran moieties have been investigated as sigma-1 receptor ligands, with structural features at the 1,3-relationship shown to produce highly potent sigma-1 receptor antagonists [1]. The target compound provides a versatile starting point for synthesizing focused libraries exploring N-substitution effects on sigma receptor affinity and selectivity. The 98% purity grade (Leyan) is recommended for radioligand binding assays to minimize interference from trace amine impurities.

Anticancer Agent Intermediate with Enhanced Blood-Brain Barrier Potential

Patent WO2016046530A1 discloses tetrahydropyranyl amines as intermediates for anticancer agents, specifically citing their ability to enhance blood-brain barrier penetration relative to piperazine analogs [1]. The target compound's primary amine functionality enables facile conjugation to carboxylic acid-containing warheads or linker systems, making it a strategic building block for antibody-drug conjugate (ADC) payloads or small-molecule brain-penetrant oncology agents.

Quote Request

Request a Quote for 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.